molecular formula C14H9BrN2O B180108 1-Benzoyl-6-bromo-7-azaindole CAS No. 143468-12-6

1-Benzoyl-6-bromo-7-azaindole

Cat. No. B180108
M. Wt: 301.14 g/mol
InChI Key: KYNMLVATSZKHBD-UHFFFAOYSA-N
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Patent
US09156827B2

Procedure details

The synthesis was performed with reference to the known literature (International Patent Publication WO2008/080015). A solution of 7-aza-1H-indole-N-oxide (1.0 g, 7.5 mmol) in benzene (80 mL) was slowly added with a solution of benzoyl bromide (3.4 g, 19 mmol) and hexamethyldisilazane (1.3 g, 8.3 mmol) in benzene (40 mL) under an argon atmosphere, and then the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate, and the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (1.27 g, 56%).
Name
7-aza-1H-indole-N-oxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH+:1]1([O-])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.C([Br:19])(=O)C1C=CC=CC=1.C[Si](C)(C)N[Si](C)(C)C.C([O:32][CH2:33][CH3:34])(=O)C.[CH:35]1C=[CH:39][CH:38]=[CH:37][CH:36]=1>>[C:33]([N:1]1[C:9]2=[N:8][C:7]([Br:19])=[CH:6][CH:5]=[C:4]2[CH:3]=[CH:2]1)(=[O:32])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
7-aza-1H-indole-N-oxide
Quantity
1 g
Type
reactant
Smiles
[NH+]1(C=CC2=CC=CN=C12)[O-]
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Br
Name
Quantity
1.3 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C=CC=2C1=NC(=CC2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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